Cas no 6628-28-0 (6-Ethoxy-2-methylquinoline)

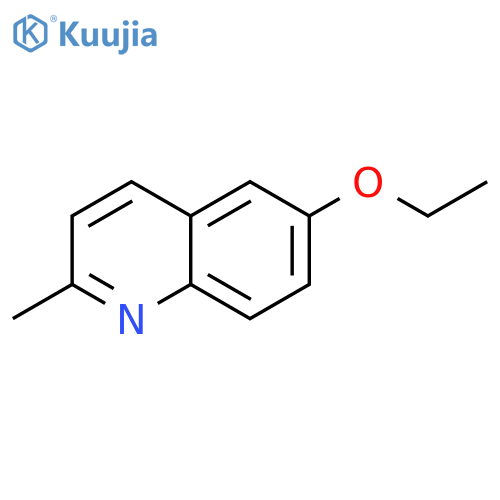

6-Ethoxy-2-methylquinoline structure

商品名:6-Ethoxy-2-methylquinoline

6-Ethoxy-2-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 6-Ethoxy-2-methylquinoline

- 2-Methyl-6-ethoxyquinoline

- 6-Ethoxy-2-methyl-quinoline

- Methylethoxyquinoline

- Quinoline,6-ethoxy-2-methyl-

- 6-Ethoxyquinaldine

- Quinaldine, 6-ethoxy-

- Quinoline, 6-ethoxy-2-methyl-

- 8XN28S08GI

- NSC60562

- VTGXHCUQALWXCR-UHFFFAOYSA-

- VTGXHCUQALWXCR-UHFFFAOYSA-N

- SBB059377

- TRA0169706

- FCH1118066

- C

- AKOS005206985

- NSC-60562

- CS-W015987

- NS00036003

- UNII-8XN28S08GI

- FT-0621108

- H11812

- NSC 60562

- DTXSID4064428

- MFCD00023987

- 6628-28-0

- AS-58717

- InChI=1/C12H13NO/c1-3-14-11-6-7-12-10(8-11)5-4-9(2)13-12/h4-8H,3H2,1-2H3

- A835405

- SCHEMBL9694076

- EINECS 229-609-1

- E0251

- SB67592

- DB-021365

-

- MDL: MFCD00023987

- インチ: 1S/C12H13NO/c1-3-14-11-6-7-12-10(8-11)5-4-9(2)13-12/h4-8H,3H2,1-2H3

- InChIKey: VTGXHCUQALWXCR-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])[H])C1C([H])=C([H])C2=C(C([H])=C([H])C(C([H])([H])[H])=N2)C=1[H]

計算された属性

- せいみつぶんしりょう: 187.10000

- どういたいしつりょう: 187.1

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.9

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.35

- ゆうかいてん: 70°C

- ふってん: 301.3 °C at 760 mmHg

- フラッシュポイント: 110.5 °C

- 屈折率: 1.633

- PSA: 22.12000

- LogP: 2.94190

6-Ethoxy-2-methylquinoline セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

- セキュリティ用語:S22;S24/25

6-Ethoxy-2-methylquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Ethoxy-2-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039376-1g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | 98% | 1g |

¥53.00 | 2024-05-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023997-5g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | 98% | 5g |

¥153 | 2024-05-22 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023997-25g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | 98% | 25g |

¥1700 | 2024-05-22 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136992-25g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | ≥98.0%(GC) | 25g |

¥1416.90 | 2023-09-02 | |

| Alichem | A189005342-10g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | 95% | 10g |

$163.20 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63950-5g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | 5g |

¥386.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63950-25g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | 25g |

¥1616.0 | 2021-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M136992-1g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | ≥98.0%(GC) | 1g |

¥80.90 | 2023-09-02 | |

| 1PlusChem | 1P003NNX-5g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | 97% | 5g |

$41.00 | 2025-02-20 | |

| Aaron | AR003NW9-100g |

6-Ethoxy-2-methylquinoline |

6628-28-0 | 97% | 100g |

$392.00 | 2025-01-22 |

6-Ethoxy-2-methylquinoline 関連文献

-

Diana Lockhart,E. E. Turner J. Chem. Soc. 1937 424

-

2. Index to subjects, 1937

-

4. Formula index

-

5. CCCXCI.—The constitution of the bases formed by the action of phosphoryl chloride on acetanilide and on phenacetinOtto Guido Backeberg J. Chem. Soc. 1931 2814

6628-28-0 (6-Ethoxy-2-methylquinoline) 関連製品

- 19490-87-0(7-methoxy-2-methyl-quinoline)

- 1078-28-0(6-Methoxyquinaldine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:6628-28-0)2-METHYL-6-ETHOXYQUINOLINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:6628-28-0)6-Ethoxy-2-methylquinoline

清らかである:99%

はかる:25g

価格 ($):175.0